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Compound of Interest

Compound Name: Ciwujianoside D2

Cat. No.: B13907726

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Ciwujianoside D2, a triterpenoid saponin isolated from Acanthopanax senticosus (Rupr. &
Maxim.) Harms. The information presented herein is crucial for the identification,
characterization, and further development of this natural product for potential therapeutic
applications.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and
elemental composition of natural products. For Ciwujianoside D2, the following mass spectral
data has been reported:

L Mass-to-Charge Ratio
lonization Mode (mi2) Molecular Formula
m/z

Negative lon FAB-MS 1083.5369 ([M-H]") Cs4Hs4022

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

chemical structure of a molecule, including the connectivity of atoms and their spatial

relationships. The 13C-NMR data for Ciwujianoside D2, recorded in pyridine-ds (CsDsN), is

summarized below.

Table 1: 3C-NMR Spectroscopic Data for Ciwujianoside D2 (Aglycone Moiety) in CsDsN

Carbon Position

Chemical Shift (6) ppm

3 88.7
12 122.9
13 144.4
20 148.9
28 176.0
29 107.0
30

Table 2: 3C-NMR Spectroscopic Data for Ciwujianoside D2 (Sugar Moieties) in CsDsN

Sugar Unit Carbon Position Chemical Shift (6) ppm
Ara 107.1
Glc | 95.7
Glc i 105.7
Rha 102.7
Ac 21.1
(6{0)]
Experimental Protocols
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The spectroscopic data presented in this guide were obtained using the following
methodologies:

Mass Spectrometry:

e Instrumentation: The specific mass spectrometer used for generating the cited data is not
detailed in the available literature. However, Fast Atom Bombardment (FAB) was the
ionization technique employed.

o Sample Preparation: The sample was dissolved in a suitable matrix for FAB-MS analysis.
o Data Acquisition: The mass spectrum was acquired in the negative ion mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy:

 Instrumentation: The NMR spectra were recorded on a spectrometer operating at 100 MHz
for 3C-NMR.

o Sample Preparation: The sample of Ciwujianoside D2 was dissolved in pyridine-ds (CsDsN)
for analysis.

o Data Acquisition: Standard pulse sequences were used to acquire the 13C-NMR spectrum.
Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic
characterization of a natural product like Ciwujianoside D2.
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General workflow for natural product spectroscopic analysis.

This guide serves as a foundational resource for researchers engaged in the study of
Ciwujianoside D2. The provided spectroscopic data and experimental context are essential for
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confirming the identity of the compound and for designing future experiments aimed at
exploring its biological activities and therapeutic potential.

 To cite this document: BenchChem. [Spectroscopic Profile of Ciwujianoside D2: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13907726#spectroscopic-data-for-ciwujianoside-d2-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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